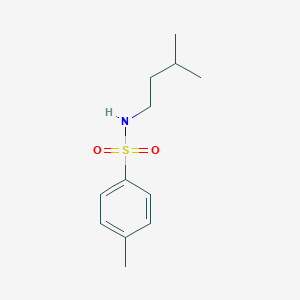
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用机制
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to the condensation of chromatin and the repression of gene expression. By inhibiting HDAC activity, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- promotes the acetylation of histone proteins, which leads to the relaxation of chromatin and the activation of gene expression. This mechanism of action is believed to underlie the therapeutic effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- in various diseases.
生化和生理效应
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to have a number of biochemical and physiological effects in various cell types and tissues. In cancer cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to induce cell cycle arrest and apoptosis, as well as sensitize cells to chemotherapy and radiation therapy. In neuronal cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to improve memory and cognitive function, as well as protect against oxidative stress and inflammation. In immune cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to reduce inflammation and oxidative stress, as well as modulate immune cell function.
实验室实验的优点和局限性
One of the main advantages of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- for lab experiments is its relatively simple and cost-effective synthesis method. It is also a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the role of histone acetylation in various biological processes. However, one limitation of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- is its lack of specificity for individual HDAC isoforms, which can make it difficult to determine the specific effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- on gene expression and cellular function.
未来方向
There are several future directions for research on Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-. One area of interest is the development of more specific HDAC inhibitors that target individual isoforms of HDACs. This could lead to more targeted and effective therapies for various diseases. Another area of interest is the combination of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- in various cell types and tissues, which could lead to the development of new treatments for a wide range of diseases.
合成方法
The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylbutan-1-amine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-. The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- is a relatively simple and cost-effective process, which makes it an attractive compound for further research and development.
科学研究应用
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In neurodegenerative disorders, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In inflammatory conditions, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to reduce inflammation and oxidative stress, making it a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis.
属性
CAS 编号 |
53226-44-1 |
|---|---|
产品名称 |
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- |
分子式 |
C12H19NO2S |
分子量 |
241.35 g/mol |
IUPAC 名称 |
4-methyl-N-(3-methylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)8-9-13-16(14,15)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
InChI 键 |
LKTXDNCQAMQPSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



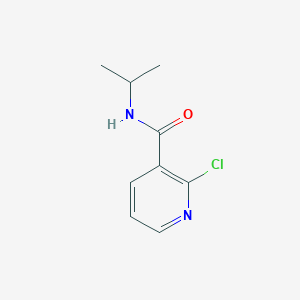
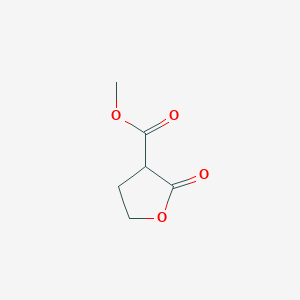
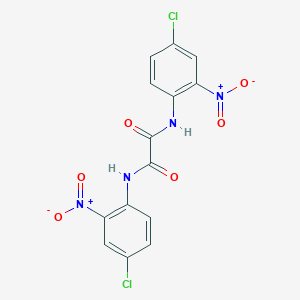
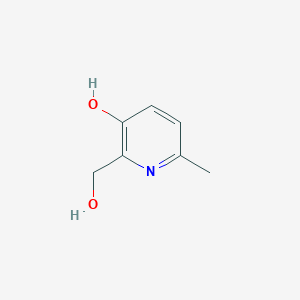
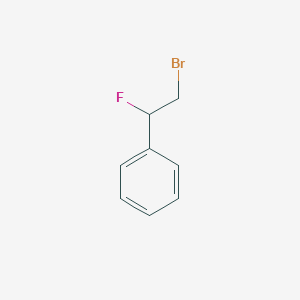
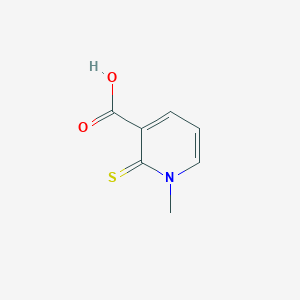

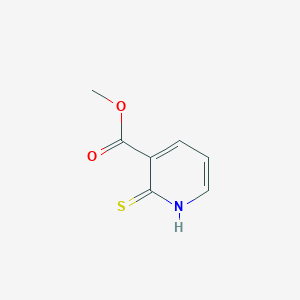
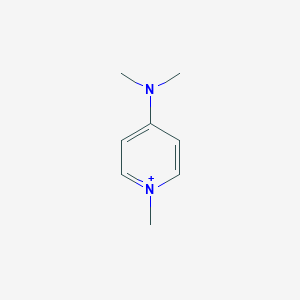
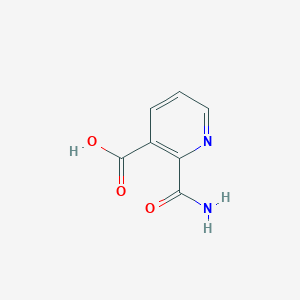


![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
